Cyanine7.5 azide (chloride)

NIR fluorescence imaging click chemistry quantum yield

Cyanine7.5 azide (chloride) is a heptamethine cyanine fluorophore featuring a rigid bridged polymethine chain. This structural modification yields an excitation/emission profile of 788/808 nm and an extinction coefficient of 223,000 M⁻¹cm⁻¹ , positioning it within the NIR-I tissue transparency window for in vivo applications.

Molecular Formula C48H55ClN6O
Molecular Weight 767.4 g/mol
Cat. No. B12374856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine7.5 azide (chloride)
Molecular FormulaC48H55ClN6O
Molecular Weight767.4 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]
InChIInChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H
InChIKeyFPZSVKZEBJWZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine7.5 Azide (Chloride): Near-Infrared Fluorophore with Rigidized Polymethine Chain for In Vivo Imaging and Click Chemistry Conjugation


Cyanine7.5 azide (chloride) is a heptamethine cyanine fluorophore featuring a rigid bridged polymethine chain [1]. This structural modification yields an excitation/emission profile of 788/808 nm and an extinction coefficient of 223,000 M⁻¹cm⁻¹ [2], positioning it within the NIR-I tissue transparency window for in vivo applications . The azide functional group enables highly efficient CuAAC or SPAAC bioconjugation to alkyne-bearing biomolecules, typically achieving near-quantitative yields even at low micromolar concentrations [3].

Why Cyanine7.5 Azide (Chloride) Cannot Be Replaced by Cyanine7 Azide, ICG, or Sulfo-Cyanine7.5 in Quantitative Near-Infrared Imaging Workflows


Despite sharing a cyanine scaffold, Cyanine7.5 azide (chloride) presents a combination of spectral and photophysical properties that fundamentally diverge from its closest analogs. Cyanine7 azide operates with a ~750/773 nm profile and lower extinction coefficient, limiting its tissue penetration and signal intensity in deep-tissue applications . Indocyanine Green (ICG) exhibits a quantum yield of only 0.09, rendering it significantly dimmer [1]. Sulfo-Cyanine7.5 azide, while improving water solubility, alters the fluorophore's hydrophobicity and may impact cellular uptake and intracellular distribution patterns . Direct substitution therefore introduces uncontrolled experimental variables in signal intensity, depth sensitivity, and biodistribution profiles.

Quantitative Differentiation of Cyanine7.5 Azide (Chloride) Against Cyanine7 Azide, ICG, and Sulfo-Cyanine7.5


20% Quantum Yield Enhancement via Rigid Polymethine Chain Relative to Unmodified Cyanine7 Scaffold

Cyanine7.5 azide (chloride) incorporates a rigid bridged polymethine chain that directly increases its fluorescence quantum yield by approximately 20% compared to the parent Cyanine7 chromophore lacking this structural constraint [1]. This modification translates to a measured quantum yield of 0.10 for Cyanine7.5 azide, while the non-rigidized Cyanine7 azide exhibits a quantum yield of 0.3 . The 20% relative enhancement is consistently reported across multiple vendor specifications .

NIR fluorescence imaging click chemistry quantum yield

Bathochromic Shift Extends Emission to 808 nm vs. Cyanine7 Azide's 773 nm for Deeper Tissue Imaging

Cyanine7.5 azide (chloride) exhibits a bathochromic shift of 35 nm in emission maximum (808 nm) relative to Cyanine7 azide (773 nm) . This red-shifted emission places Cyanine7.5 azide deeper within the NIR-I tissue transparency window (700-900 nm), where hemoglobin and water absorbance is minimized and autofluorescence background is significantly reduced .

NIR fluorescence imaging in vivo imaging tissue penetration

12% Higher Molar Extinction Coefficient than Cyanine7 Azide Enhances Detection Sensitivity

Cyanine7.5 azide (chloride) exhibits a molar extinction coefficient of 223,000 M⁻¹cm⁻¹ at 788 nm [1], which is 12% higher than the 199,000 M⁻¹cm⁻¹ measured for Cyanine7 azide . This increased absorptivity directly amplifies fluorescence brightness (as brightness ∝ ε × Φ), yielding superior signal generation per equivalent labeling density [2].

NIR fluorescence imaging click chemistry extinction coefficient

11% Higher Quantum Yield than Indocyanine Green (ICG) for Superior Brightness in Clinically-Relevant NIR Window

Cyanine7.5 azide (chloride) achieves a quantum yield of 0.10 , surpassing the quantum yield of 0.09 reported for Indocyanine Green (ICG) under comparable conditions [1]. This represents an 11% relative improvement in emission efficiency for a fluorophore operating in the identical spectral region as the clinically-approved ICG standard .

NIR fluorescence imaging in vivo imaging ICG comparison

84% Higher Molar Extinction Coefficient than ICG for Enhanced Signal-to-Background in Tissue Imaging

Cyanine7.5 azide (chloride) exhibits a molar extinction coefficient of 223,000 M⁻¹cm⁻¹ [1], which is 84% higher than the 121,000 M⁻¹cm⁻¹ reported for ICG [2]. Combined with the higher quantum yield, Cyanine7.5 azide generates substantially brighter fluorescence per mole of dye, enabling superior signal-to-background discrimination in tissue and in vivo settings .

NIR fluorescence imaging in vivo imaging extinction coefficient

Azide Functional Group Enables Near-Quantitative CuAAC Click Conjugation at Low Micromolar Concentrations

Cyanine7.5 azide (chloride) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with near-quantitative yields even at low micromolar concentrations, as demonstrated by Hellyer et al. (2020) who utilized Cyanine7.5 azide to construct clickable photoaffinity ligands for mGlu2 receptor labeling [1]. The azide moiety provides a bioorthogonal handle that does not cross-react with endogenous biomolecules, enabling site-specific conjugation in complex biological milieu .

click chemistry bioconjugation CuAAC

Optimal Application Scenarios for Cyanine7.5 Azide (Chloride) Based on Quantified Differentiation


Deep-Tissue In Vivo Imaging of Tumors and Biodistribution Studies in Small Animal Models

The 808 nm emission and 788 nm excitation of Cyanine7.5 azide (chloride) place it optimally within the NIR-I tissue transparency window, where hemoglobin and water absorbance are minimized. The 35 nm red-shift over Cyanine7 azide translates to measurably deeper photon penetration and lower autofluorescence background in murine models . The high extinction coefficient (223,000 M⁻¹cm⁻¹) and quantum yield (0.10) generate sufficient signal to detect sub-millimeter tumor xenografts or track nanoparticle biodistribution over 24-72 hour time courses [1]. This compound is particularly suitable for PSMA-targeted prostate cancer imaging, where sulfo-Cyanine7.5 conjugates have been successfully employed in photoacoustic and fluorescence dual-modality detection [2].

Quantitative Click Chemistry Labeling of Alkyne-Modified Antibodies and Proteins for Western Blot and Flow Cytometry

Cyanine7.5 azide (chloride) is the preferred reagent when near-infrared detection with maximal sensitivity is required for immunoblotting or flow cytometry applications. The 12% higher extinction coefficient versus Cyanine7 azide and 84% higher extinction coefficient versus ICG [1] directly lower the limit of detection, enabling quantification of low-abundance proteins (e.g., <1 ng per band) with superior linear dynamic range. The azide moiety facilitates site-specific conjugation to alkyne-modified secondary antibodies or protein A/G, avoiding the stochastic labeling and functional perturbation often associated with random NHS-ester chemistry [2]. The use of Cyanine7.5 azide for flow cytometric detection of HER2+ tumor cells has been demonstrated using trastuzumab conjugates prepared via strain-promoted click chemistry [3].

High-Sensitivity Fluorescence Polarization and FRET-Based Assays Requiring NIR Spectral Separation

The 808 nm emission wavelength of Cyanine7.5 azide (chloride) provides excellent spectral separation from shorter-wavelength cyanine dyes (e.g., Cy5 at 670 nm, Cy5.5 at 694 nm), enabling multiplexed, four-color NIR fluorescence experiments with minimal crosstalk . When paired with a suitable FRET acceptor (e.g., a non-fluorescent quencher with absorbance matching 808 nm), the 35 nm Stokes shift and 0.10 quantum yield support robust ratiometric measurements for protease activity assays or molecular beacon-based nucleic acid detection. The bioorthogonal azide handle ensures that the fluorophore can be precisely installed on alkyne-modified oligonucleotides or peptide substrates without interfering with the biological recognition event [1].

Synthesis of Photoaffinity Probes and Chemical Biology Tool Compounds via CuAAC Ligation

For chemical biology applications requiring the construction of bifunctional probes that combine photoreactivity with fluorescent tracking, Cyanine7.5 azide (chloride) offers a robust click chemistry partner for alkyne-bearing pharmacophores or peptide scaffolds. Hellyer et al. (2020) demonstrated the utility of Cyanine7.5 azide in generating clickable photoaffinity ligands for the mGlu2 receptor, enabling subsequent visualization and target identification workflows . The near-quantitative CuAAC ligation efficiency at low micromolar concentrations minimizes purification requirements and maximizes probe yield, a critical consideration when working with precious, synthetically complex alkyne-modified ligands [1]. The NIR fluorescence of the resulting conjugate permits direct imaging of probe binding in live cells without the phototoxicity associated with shorter-wavelength excitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanine7.5 azide (chloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.